![molecular formula C24H51OPS3 B574897 S,S,S-Tris(2-ethylhexyl)phosphorotrithioate CAS No. 181629-03-8](/img/structure/B574897.png)
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate
Overview
Description
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate: is a phosphorus-containing compound known for its high selectivity towards inorganic cations. It is commonly used as a solvent mediator in various applications, including the construction of mexiletine-sensitive and serotonin-selective membrane electrodes .
Mechanism of Action
Target of Action
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is a phosphorus compound containing a phosphoryl group . It has high selectivity towards inorganic cations . This compound is primarily used as a solvent mediator in constructing mexiletine-sensitive membrane electrodes .
Mode of Action
The compound interacts with its targets by mediating the solvent in which the target is present . It has been shown to be an effective solvent mediator for constructing a mexiletine-sensitive membrane electrode in combination with an ion-exchanger .
Biochemical Pathways
It is known that the compound has a high selectivity towards inorganic cations , suggesting that it may influence pathways involving these ions.
Result of Action
The compound has been shown to be effective in constructing a mexiletine-sensitive membrane electrode, which can be used to determine the level of mexiletine in saliva . This is quite effective for controlling the dose of this drug noninvasively .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, it showed the highest sensitivity to mexiletine in phosphate-buffered physiological saline containing 0.15 mol L −1 NaCl and 0.01 mol L −1 NaH 2 PO 4 /Na 2 HPO 4 (pH 7.4) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate typically involves the reaction of phosphorus trichloride with 2-ethylhexanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphoryl group and the sulfur atoms in the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines .
Scientific Research Applications
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tris(2-ethylhexyl) phosphate: Another phosphorus-containing compound used as a plasticizer and extractant.
Tris(2-ethylhexyl) phosphite: Known for its use in the production of flame retardants and stabilizers.
Uniqueness: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is unique due to its high selectivity towards inorganic cations and its effectiveness as a solvent mediator in constructing ion-selective electrodes.
Biological Activity
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate (TEHTP), a phosphorothioate compound, has garnered attention for its biological activity, particularly in toxicological studies and its applications in analytical chemistry. This article provides a comprehensive overview of the biological activity of TEHTP, including its toxicological effects, mechanisms of action, and potential applications.
TEHTP is characterized by its three ethylhexyl groups attached to a phosphorus atom, which is also bonded to three sulfur atoms. This structure contributes to its unique chemical properties, making it useful in various applications, including as a solvent mediator in electrochemical sensors.
Acute and Chronic Toxicity
Research indicates that TEHTP exhibits significant toxicity in various animal models. Key findings include:
- Acute Toxicity : Studies have shown that acute exposure to TEHTP can lead to cholinergic symptoms due to acetylcholinesterase (AChE) inhibition. For instance, a study reported that the no-observed-effect level (NOEL) for neurological effects was determined to be as low as 2 mg/kg based on AChE inhibition in rats .
- Chronic Toxicity : Chronic exposure studies have revealed hematological changes, including reduced red blood cell (RBC) counts and hemoglobin levels. In a rat study, chronic exposure resulted in gastrointestinal lesions and neurobehavioral effects . The lowest chronic NOEL observed was 0.1 mg/kg/day .
TEHTP primarily exerts its toxic effects through the inhibition of AChE, leading to an accumulation of acetylcholine at synapses. This mechanism is common among organophosphate compounds and is responsible for various neurological symptoms observed in exposed organisms . Additionally, histopathological examinations have noted degenerative changes in the liver and gastrointestinal tract following prolonged exposure .
Insecticidal Properties
TEHTP has been evaluated for its insecticidal properties. Comparative studies show that it can inhibit esterase activity more effectively than some natural compounds. For instance, while taxifolin showed some esterase inhibition, TEHTP demonstrated greater suppression of esterase activity, suggesting potential use as an insecticide or synergist in pest control formulations .
Analytical Applications
TEHTP has been utilized as a solvent mediator in constructing sensitive membrane electrodes for detecting pharmaceuticals such as mexiletine. Its effectiveness in this role is attributed to its high selectivity towards inorganic cations and its ability to enhance the sensitivity of electrochemical sensors . The detection limit achieved with TEHTP-based electrodes was reported at mol/L, showcasing its potential for non-invasive monitoring of drug levels in biological fluids .
Case Studies
- Rat Model Study : A chronic toxicity study involving rats exposed to TEHTP revealed significant alterations in hematological parameters and testicular histology. The study highlighted the need for further investigation into the reproductive toxicity of TEHTP due to observed spermatid retention and hormonal disruptions .
- Insecticide Synergism : In agricultural settings, TEHTP has been tested alongside plant-derived compounds to enhance insecticidal efficacy against resistant pests. The results indicated that TEHTP could serve as an effective synergist when combined with other insecticides .
Summary Table of Toxicological Findings
Study Type | NOEL (mg/kg/day) | Key Findings |
---|---|---|
Acute Toxicity | 2 | AChE inhibition causing cholinergic symptoms |
Chronic Toxicity | 0.1 | Hematological changes; gastrointestinal lesions |
Reproductive Toxicity | Not established | Spermatid retention; hormonal disruptions |
Properties
IUPAC Name |
3-[bis(2-ethylhexylsulfanyl)phosphorylsulfanylmethyl]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OPS3/c1-7-13-16-22(10-4)19-27-26(25,28-20-23(11-5)17-14-8-2)29-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMYBLYKQDZTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CSP(=O)(SCC(CC)CCCC)SCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51OPS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746777 | |
Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181629-03-8 | |
Record name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S,S,S-Tris(2-ethylhexyl)phosphorotrithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate in membrane electrodes?
A1: S,S,S-Tris(2-ethylhexyl) phosphorotrithioate acts as a solvent mediator in membrane electrodes. [, ] This means it helps facilitate the selective transport of target ions across the membrane, ultimately contributing to the electrode's ability to detect and measure specific substances. Both studies demonstrate its effectiveness in developing electrodes sensitive to mexiletine [] and serotonin [], respectively.
Q2: How does the choice of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate as a solvent mediator impact the performance of the membrane electrode?
A2: While the provided abstracts don't delve into specific performance metrics, the fact that S,S,S-Tris(2-ethylhexyl) phosphorotrithioate enabled the creation of functional mexiletine- and serotonin-sensitive electrodes suggests it possesses desirable properties for this application. [, ] These properties might include:
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